molecular formula C14H11Cl3O3S B14203208 4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate CAS No. 847248-12-8

4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate

Cat. No.: B14203208
CAS No.: 847248-12-8
M. Wt: 365.7 g/mol
InChI Key: PZFMCOXLKATXBD-UHFFFAOYSA-N
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Description

4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methylene bridge, which is further connected to a 4-methylphenyl group and a 2,4,6-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate typically involves the reaction of 4-methylphenylmethanol with 2,4,6-trichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Methylphenylmethanol+2,4,6-Trichlorobenzenesulfonyl chloride4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate+HCl\text{4-Methylphenylmethanol} + \text{2,4,6-Trichlorobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylphenylmethanol+2,4,6-Trichlorobenzenesulfonyl chloride→4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonates with different nucleophiles.

    Oxidation: The major product is 4-methylbenzoic acid.

    Reduction: The major product is a less chlorinated phenyl derivative.

Scientific Research Applications

4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonate group.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Properties

CAS No.

847248-12-8

Molecular Formula

C14H11Cl3O3S

Molecular Weight

365.7 g/mol

IUPAC Name

(4-methylphenyl) (2,4,6-trichlorophenyl)methanesulfonate

InChI

InChI=1S/C14H11Cl3O3S/c1-9-2-4-11(5-3-9)20-21(18,19)8-12-13(16)6-10(15)7-14(12)17/h2-7H,8H2,1H3

InChI Key

PZFMCOXLKATXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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